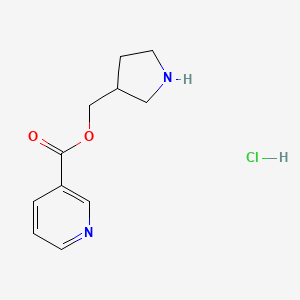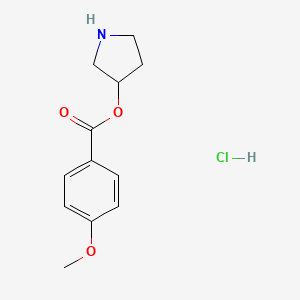
1-(3,5-Difluorophenyl)cyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
The compound can be synthesized via Claisen-Schmidt condensation under basic conditions . The process involves the reaction of 2- (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C. After stirring for 5 minutes, a solution of 1,5-dibromopentane in DMF is added dropwise and the mixture is stirred at a temperature in the range 0°C to room temperature for 5 hours. The reaction is then quenched with water, and the product is extracted with EtOAc .Scientific Research Applications
Microwave Synthesis of Nitrogen-Doped Carbon Nanotubes
Nitrogen-doped carbon nanotubes, synthesized using microwave techniques from azobis(cyclohexanecarbonitrile), demonstrate remarkable potential in lithium-ion batteries. They exhibit high capacity and durability due to their ability to accommodate volume changes during lithiation/delithiation reactions (Sridhar et al., 2015).
Radical Cyclization for Spiro[2H-indol] Synthesis
Radical cyclization of derivatives of cyclohexanecarbonitrile can lead to the synthesis of spiro[2H-indol] compounds. This approach challenges prior assumptions about the reactions of these compounds under similar conditions (Sulsky et al., 1999).
Green Chemistry in Cyclohexanecarbonitrile Production
New multi-step, one-pot processes for cyclohexanecarbonitrile synthesis have been developed, emphasizing green chemistry. These processes are more atom-efficient and produce fewer by-products, making them more sustainable for industrial applications (Šimbera et al., 2014).
NMR for Assigning Configurations in Cyclohexanecarbonitriles
NMR techniques have been employed to correlate the chemical shifts of nitrile carbon in cyclohexanecarbonitriles with the configuration of their quaternary centers. This method can be useful in analyzing the stereochemistry of these compounds (Fleming & Wei, 2009).
Microwave Spectrum Analysis
The microwave rotational spectrum of cyclohexanecarbonitrile has been investigated, providing insights into its molecular structure and the effects of isomerism (Damiani et al., 1977).
Use in Synthesizing Polysilane-Dansyl Graft Copolymer
A polysilane-dansyl graft copolymer was synthesized using 1,1′-azobis(cyclohexanecarbonitrile), demonstrating potential applications in multichannel detection systems in biological environments (Chibac et al., 2017).
Synthesis of Highly Functionalized Cyclopropanes
Palladium(0)-catalyzed reactions involving alpha-substituted carbonitriles, such as cyclohexanecarbonitrile, have been utilized for synthesizing highly functionalized cyclopropanes. This method has potential applications in asymmetric synthesis of amino acids (Dorizon et al., 1999).
Catalytic Applications in Hydrocarbon Oxidation
Chromium-substituted aluminophosphate-5, used as a catalyst, demonstrated effectiveness in the oxidation of hydrocarbons like cyclohexane, leading to the formation of ketones. This process shows promise for applications in selective oxidation reactions (Chen & Sheldon, 1995).
Nanostructured Catalyst for Cyclohexanecarbonitrile Synthesis
A magnetic, recyclable organocatalyst was developed for the efficient synthesis of cyclohexanecarbonitrile derivatives, highlighting advancements in nanocatalysis and sustainable chemistry (Arora et al., 2015).
properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMISNTHVOWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)

